molecular formula C15H18O2 B14225782 2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one

2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one

Cat. No.: B14225782
M. Wt: 230.30 g/mol
InChI Key: COYYHABIRDWKMC-UHFFFAOYSA-N
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Description

2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one is an organic compound with the molecular formula C15H18O2 It is a cyclopentanone derivative that features an acetyl group and a phenylethyl group attached to the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between cyclopentanone and an appropriate aldehyde or ketone. For instance, the reaction between cyclopentanone and acetophenone in the presence of a base catalyst such as potassium hydroxide can yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Solid-base catalysts like potassium fluoride impregnated on alumina have been shown to be effective in such processes .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions. Additionally, its phenyl ring allows for interactions with aromatic receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetylcyclopentanone
  • 2-Phenylethylcyclopentanone
  • 2-Acetyl-2-(1-phenylethyl)cyclohexanone

Uniqueness

2-Acetyl-2-(1-phenylethyl)cyclopentan-1-one is unique due to the presence of both an acetyl group and a phenylethyl group on the cyclopentanone ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-acetyl-2-(1-phenylethyl)cyclopentan-1-one

InChI

InChI=1S/C15H18O2/c1-11(13-7-4-3-5-8-13)15(12(2)16)10-6-9-14(15)17/h3-5,7-8,11H,6,9-10H2,1-2H3

InChI Key

COYYHABIRDWKMC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2(CCCC2=O)C(=O)C

Origin of Product

United States

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